[1-(3,4-Dichlorophenyl)sulfonylpiperidin-4-yl]methanamine
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Overview
Description
[1-(3,4-Dichlorophenyl)sulfonylpiperidin-4-yl]methanamine: is a chemical compound that belongs to the class of sulfonylpiperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a methanamine group and a sulfonyl group attached to a 3,4-dichlorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3,4-Dichlorophenyl)sulfonylpiperidin-4-yl]methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the piperidine derivative with a sulfonyl chloride, such as 3,4-dichlorobenzenesulfonyl chloride, under basic conditions.
Attachment of the Methanamine Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring and the methanamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce sulfides or amines.
Scientific Research Applications
Chemistry
In chemistry, [1-(3,4-Dichlorophenyl)sulfonylpiperidin-4-yl]methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between sulfonylpiperidine derivatives and biological targets. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the development of new drugs targeting specific pathways or receptors.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of [1-(3,4-Dichlorophenyl)sulfonylpiperidin-4-yl]methanamine involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine ring and methanamine group may also contribute to the compound’s overall biological activity by facilitating binding to target sites and influencing molecular pathways.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar solvating properties and used as a specialty solvent in organic synthesis.
Indole Derivatives: Compounds containing the indole nucleus, known for their diverse biological activities.
Sulfur Compounds: Compounds containing sulfur, which can exhibit similar chemical reactivity.
Uniqueness
What sets [1-(3,4-Dichlorophenyl)sulfonylpiperidin-4-yl]methanamine apart from these similar compounds is its unique combination of a sulfonyl group, a piperidine ring, and a methanamine group. This combination provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H16Cl2N2O2S |
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Molecular Weight |
323.2 g/mol |
IUPAC Name |
[1-(3,4-dichlorophenyl)sulfonylpiperidin-4-yl]methanamine |
InChI |
InChI=1S/C12H16Cl2N2O2S/c13-11-2-1-10(7-12(11)14)19(17,18)16-5-3-9(8-15)4-6-16/h1-2,7,9H,3-6,8,15H2 |
InChI Key |
XBCKRZAXZACYCB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CN)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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